5-Isopropyl-2-methyl-2-cyclohexen-1-one
Overview
Description
(R)-Carvotanacetone, also known as cyprosterone acetate or androcur, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (R)-Carvotanacetone is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (R)-carvotanacetone is primarily located in the cytoplasm. Outside of the human body, (R)-carvotanacetone can be found in dill and lovage. This makes (R)-carvotanacetone a potential biomarker for the consumption of these food products.
Mechanism of Action
Target of Action
The primary target of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is the molecular pathways involved in an allergic reaction . It is classified as an allergen, a chemical compound that can cause the onset of an allergic reaction .
Result of Action
The primary result of the action of this compound is the onset of an allergic reaction . This can manifest as various symptoms, including skin reactions (such as hives, itching, and redness), respiratory symptoms (such as sneezing and difficulty breathing), and other systemic symptoms depending on the severity of the reaction.
Biochemical Analysis
Biochemical Properties
5-Isopropyl-2-methyl-2-cyclohexen-1-one plays a significant role in biochemical reactions, particularly as an allergen. It interacts with molecular pathways involved in allergic reactions by binding to specific proteins and enzymes . For instance, it can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to their activation or inhibition . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate receptors by binding to them and inducing conformational changes that trigger downstream signaling events. These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can affect cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes . For example, high doses of this compound can lead to toxic effects, such as cell death or tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. These studies highlight the importance of dosage in determining the compound’s effects on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its role as an allergen . It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of metabolites in the body. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and the production of different metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its biological effects. For example, binding to specific transporters can enhance the uptake of the compound into cells, while binding to intracellular proteins can affect its distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism. Alternatively, it may be directed to the nucleus, where it can influence gene expression by interacting with transcription factors. These localization patterns are critical for the compound’s biological activity and its effects on cellular function.
Properties
IUPAC Name |
2-methyl-5-propan-2-ylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGPCDVQHXOMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962964 | |
Record name | 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43205-82-9, 33375-08-5 | |
Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043205829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-Carvotanacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 5-Isopropyl-2-methyl-2-cyclohexen-1-one exhibited cross-reactivity in animals sensitized to carvone. What does this imply about the mechanism of antigen formation for α, β-unsaturated ketones?
A1: The observed cross-reactivity between this compound and carvone in sensitized animals provides crucial insight into the mechanism of antigen formation for α, β-unsaturated ketones like carvone. The study demonstrated that these compounds likely form antigens through a nucleophilic attack at the β-carbon by soft nucleophiles, such as the thiol group in cysteine. [] This interaction leads to the formation of a hapten-protein conjugate, which the immune system recognizes as foreign, triggering an immune response. [] The fact that this compound, which retains the α, β-unsaturated ketone structure of carvone, elicits a cross-reaction suggests that this structural motif is critical for antigen formation and subsequent immune recognition.
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